Relative Thermodynamic Stability: Pyrrolidine Enamines vs. Other Secondary Amine Enamines
The relative thermodynamic stability of enamines is a critical factor in determining the lifetime and reactivity of catalytic intermediates. Density Functional Theory (DFT) calculations at the M06-2X, MP2, and CCSD(T) levels demonstrate that pyrrolidine-derived enamines exhibit higher stability compared to enamines formed from other secondary amines [1]. This increased stability translates to a longer-lived and more robust nucleophilic intermediate in catalytic cycles, reducing side reactions and improving overall reaction efficiency.
| Evidence Dimension | Relative Thermodynamic Stability |
|---|---|
| Target Compound Data | Pyrrolidine enamines (class) show higher relative stability |
| Comparator Or Baseline | Enamines from other secondary aminocatalysts (e.g., imidazolidin-4-ones) |
| Quantified Difference | Qualitative difference: pyrrolidine enamines > other aminocatalyst enamines in stability |
| Conditions | DFT calculations (M06-2X, MP2, CCSD(T)) in gas phase and water; supplemented by 1H NMR |
Why This Matters
Higher intermediate stability allows for more controlled and efficient organocatalytic reactions, making the pyrrolidine scaffold a preferred choice for reaction development.
- [1] Bosch, L., Costa, A. M., & Vilarrasa, J. (2024). Relative Stability and Basicity of Enamines from Aminocatalysts. European Journal of Organic Chemistry, 28(3), e202401075. View Source
